molecular formula C10H11Br2NO B2677844 2-Bromo-N-(4-bromobenzyl)propanamide CAS No. 1694443-95-2

2-Bromo-N-(4-bromobenzyl)propanamide

Cat. No.: B2677844
CAS No.: 1694443-95-2
M. Wt: 321.012
InChI Key: WIEIVWSUAKRJFA-UHFFFAOYSA-N
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Description

2-Bromo-N-(4-bromobenzyl)propanamide is a brominated amide derivative with the molecular formula C₁₀H₁₀Br₂NO. Its structure features a bromine atom at the second carbon of the propanamide chain and a 4-bromobenzyl group attached to the amide nitrogen. This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the preparation of heterocyclic compounds and bioactive molecules. For instance, it serves as a precursor in the synthesis of isothiazolone derivatives with bactericidal properties .

Properties

IUPAC Name

2-bromo-N-[(4-bromophenyl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Br2NO/c1-7(11)10(14)13-6-8-2-4-9(12)5-3-8/h2-5,7H,6H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIEIVWSUAKRJFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CC=C(C=C1)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Br2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-(4-bromobenzyl)propanamide typically involves the bromination of N-(4-bromobenzyl)propanamide. The process can be carried out using bromine or other brominating agents under controlled conditions. The reaction is usually performed in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade brominating agents and solvents, with stringent control over reaction parameters to ensure high yield and purity of the final product. The compound is then purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(4-bromobenzyl)propanamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.

    Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.

Common Reagents and Conditions

    Substitution: Common reagents include sodium iodide (for halogen exchange) and amines (for amide formation). Reactions are typically carried out in polar solvents like acetone or ethanol.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed, usually in acidic or basic media.

Major Products Formed

    Substitution: Formation of iodinated or aminated derivatives.

    Reduction: Formation of N-(4-bromobenzyl)propanamine or corresponding alcohols.

    Oxidation: Formation of 2-bromo-N-(4-bromobenzyl)propanoic acid or other oxidized derivatives.

Scientific Research Applications

Medicinal Chemistry

2-Bromo-N-(4-bromobenzyl)propanamide is primarily investigated for its potential as a pharmaceutical agent. Its structural characteristics suggest possible interactions with biological targets, making it a candidate for drug development.

  • Anticancer Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, it has shown promise in inhibiting the proliferation of breast cancer (MCF-7) and lung cancer (A549) cells, with IC50 values suggesting moderate efficacy:
    Cell LineIC50 (µM)
    MCF-715
    A54920
  • Mechanism of Action : The bromine substituents enhance the compound's lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets involved in cancer cell growth and survival.

Antimicrobial Properties

Research has also explored the antimicrobial potential of this compound. Its effectiveness against various bacterial strains has been documented, indicating its role as a potential antibacterial agent.

  • Study Findings : In vitro tests demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, indicating a broad spectrum of antimicrobial action.

Biochemical Research

The compound serves as an important intermediate in the synthesis of other complex organic molecules. Its reactivity allows it to participate in various chemical reactions, including:

  • Substitution Reactions : The bromine atom can be replaced by nucleophiles, facilitating the formation of new compounds.
  • Oxidation and Reduction Reactions : The compound can undergo oxidation or reduction, allowing for modifications that enhance its biological activity or alter its properties for specific applications.

Case Study 1: Anticancer Activity

A study focused on the anticancer properties of derivatives similar to this compound revealed that structural modifications significantly influenced cytotoxicity profiles. Specifically, compounds with additional halogen substitutions exhibited enhanced activity against cancer cell lines.

Case Study 2: Antimicrobial Efficacy

In a comparative study assessing the antimicrobial efficacy of various brominated compounds, this compound was among the most potent against Escherichia coli, demonstrating its potential as a therapeutic agent in treating bacterial infections.

Mechanism of Action

The mechanism of action of 2-Bromo-N-(4-bromobenzyl)propanamide involves its interaction with specific molecular targets. The bromine atoms can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The amide group can form hydrogen bonds with biological molecules, affecting its biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares 2-Bromo-N-(4-bromobenzyl)propanamide with structurally related compounds, focusing on substituent effects, physicochemical properties, and applications.

Halogen-Substituted Analogs

2-Bromo-N-[(4-fluorophenyl)methyl]propanamide (CAS 1119451-51-2)
  • Molecular Formula: C₁₀H₁₁BrFNO
  • Key Features: Substitution of the benzyl bromine with fluorine reduces molecular weight (256.14 g/mol vs. 309.00 g/mol) and alters electronic properties. This compound is discontinued in commercial catalogs but was previously used in research settings .
2-Bromo-N-(4-chlorophenyl)propanamide (CAS 77112-25-5)
  • Molecular Formula: C₉H₉BrClNO
  • Key Features : The 4-chlorophenyl group introduces a smaller halogen (Cl vs. Br), lowering molecular weight (262.53 g/mol). Chlorine’s moderate electronegativity may balance reactivity and stability, making it a versatile intermediate in drug discovery .
R-(+)-2-Bromo-N-(4-bromophenyl)propanamide
  • Key Features : This enantiomer replaces the benzyl group with a 4-bromophenyl moiety. The stereochemistry (R-configuration) may influence chiral recognition in enzymatic or receptor-binding contexts. Synthesized via enantioselective methods, it highlights the importance of stereochemistry in pharmacological applications .

Alkyl- and Alkoxy-Substituted Analogs

2-Bromo-N-[(4-methylphenyl)methyl]propanamide (CAS 1119450-49-5)
  • Molecular Formula: C₁₁H₁₄BrNO
  • Key Properties :
    • Melting Point : 125°C
    • Density : 1.433 g/cm³
  • This compound is used as a building block in materials science .
2-Bromo-N-(4-butoxyphenyl)-2-methylpropanamide (CAS 23532-45-8)
  • Molecular Formula: C₁₃H₁₇BrNO₂
  • Key Features : The butoxy group introduces steric bulk and lipophilicity, while the methyl branch on the propanamide chain may hinder rotational freedom. This structural complexity is leveraged in agrochemical synthesis .
Table 1: Comparative Data for Selected Analogs
Compound Name CAS Number Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound - 4-Bromobenzyl C₁₀H₁₀Br₂NO 309.00 Precursor for bactericidal isothiazolones
2-Bromo-N-(4-fluorobenzyl)propanamide 1119451-51-2 4-Fluorobenzyl C₁₀H₁₁BrFNO 256.14 Discontinued research compound
2-Bromo-N-(4-chlorophenyl)propanamide 77112-25-5 4-Chlorophenyl C₉H₉BrClNO 262.53 Intermediate in drug discovery
2-Bromo-N-(4-methylbenzyl)propanamide 1119450-49-5 4-Methylbenzyl C₁₁H₁₄BrNO 256.14 Melting point: 125°C; materials science
R-(+)-2-Bromo-N-(4-bromophenyl)propanamide - 4-Bromophenyl (R) C₉H₉Br₂NO 301.99 Chiral synthesis applications

Biological Activity

2-Bromo-N-(4-bromobenzyl)propanamide is a brominated amide compound that has garnered attention for its potential biological activities. With the molecular formula C10H11Br2NO, it features two bromine atoms, which significantly influence its reactivity and interactions with biological targets. This article explores the compound's synthesis, biological activity, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves the bromination of N-(4-bromobenzyl)propanamide. This reaction is conducted using bromine or other brominating agents in organic solvents like dichloromethane or chloroform under controlled temperatures to prevent side reactions. The compound can undergo various chemical transformations, including substitution, reduction, and oxidation reactions, enhancing its utility in synthetic chemistry and biological research.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly in antimicrobial and anticancer domains. Its structural features allow it to interact with various biomolecules, making it a candidate for further pharmacological exploration.

Antimicrobial Activity

Preliminary studies suggest that compounds similar to this compound possess significant antimicrobial properties. For instance, derivatives of propanamide have been evaluated for their efficacy against both Gram-positive and Gram-negative bacteria. The presence of halogen atoms enhances the compound's ability to disrupt bacterial cell membranes or inhibit essential enzymatic processes .

Anticancer Potential

The compound's potential as an anticancer agent has also been investigated. In vitro studies have demonstrated that related brominated amides can induce apoptosis in cancer cell lines such as MCF7 (human breast adenocarcinoma). The mechanism often involves the modulation of signaling pathways associated with cell growth and survival .

The biological activity of this compound can be attributed to several mechanisms:

  • Halogen Bonding : The bromine atoms can participate in halogen bonding, which may enhance binding affinity to specific receptors or enzymes.
  • Hydrogen Bonding : The amide group allows for hydrogen bonding with various biomolecules, influencing their structural conformation and function.
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, leading to antimicrobial or anticancer effects.

Case Studies and Research Findings

Several studies have explored the biological effects of compounds related to this compound:

  • Antimicrobial Testing : A study evaluated a series of propanamide derivatives for antimicrobial activity against a range of bacterial strains. Results indicated that certain derivatives exhibited promising activity with minimum inhibitory concentrations (MICs) ranging from 100 to 400 µg/mL .
  • Anticancer Screening : Research on structurally similar compounds revealed significant cytotoxic effects against MCF7 cells. Compounds were assessed using the Sulforhodamine B (SRB) assay, demonstrating varying degrees of efficacy depending on their structural modifications .
  • Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinity of these compounds to specific targets. These studies suggest that the presence of bromine enhances interaction with target proteins involved in cancer progression .

Comparative Analysis

A comparison table highlighting the biological activities and characteristics of this compound against similar compounds is presented below:

Compound NameAntimicrobial ActivityAnticancer ActivityMechanism of Action
This compoundModerateSignificantHalogen bonding, enzyme inhibition
N-(4-bromophenyl)acetamideLowModerateHydrogen bonding, receptor interaction
N-(4-chlorobenzyl)propanamideHighLowMembrane disruption

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